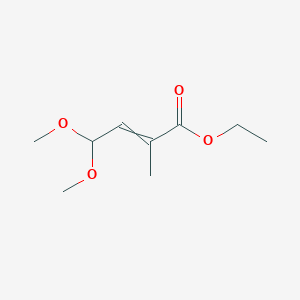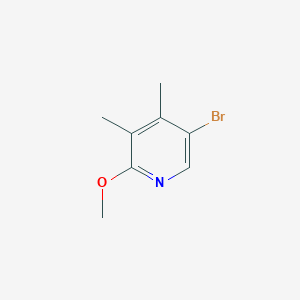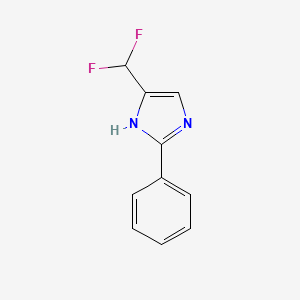![molecular formula C12H15ClN2O B11716648 [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is an organic compound with the molecular formula C12H15ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Bromination: 2-Methoxynaphthalene is brominated using bromine in the presence of a catalyst to form 2-bromo-1-methoxynaphthalene.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding methyl derivative.
Hydrazine Formation: The methyl derivative is then reacted with hydrazine hydrate to form [(2-Methoxynaphthalen-1-yl)methyl]hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromination equipment.
Grignard reaction in large reactors: Ensuring efficient mixing and temperature control.
Hydrazine reaction: Conducted in large vessels with appropriate safety measures due to the reactivity of hydrazine.
Purification and crystallization: To obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Can be reduced to form hydrazine derivatives with different substituents.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Substituted hydrazine compounds.
Scientific Research Applications
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride involves its interaction with biological molecules:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: The compound can form covalent bonds with nucleophilic sites on DNA and proteins, leading to inhibition of cellular processes and potential cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide
- 5-amino-N ′-((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide
- 2,4-diamino-N ′-((2-methoxy-naphthalene-1-yl)methylene) pyrimidine-5-carbohydrazide
Uniqueness
[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride is unique due to its specific structure, which combines a naphthalene ring with a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13;/h2-7,14H,8,13H2,1H3;1H |
InChI Key |
GZUHFTJYBBHIEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


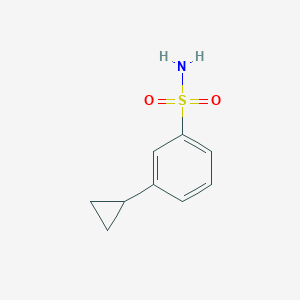
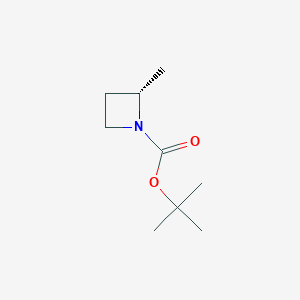
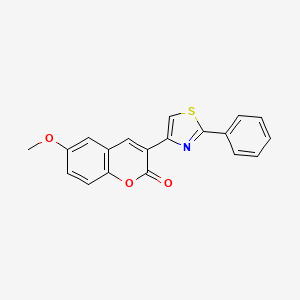
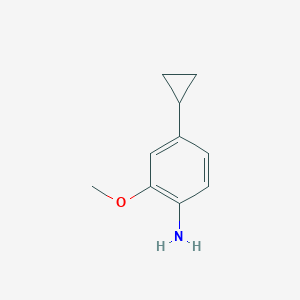
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
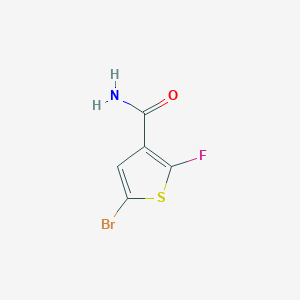
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
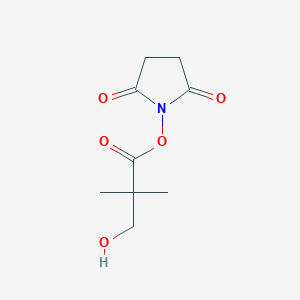
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)


